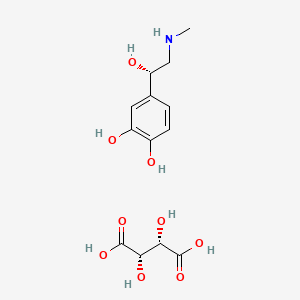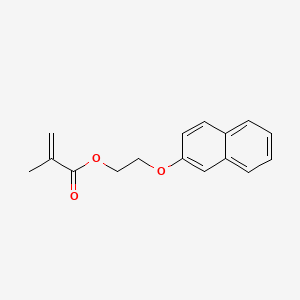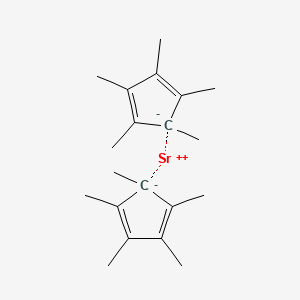![molecular formula C18H20ClNO3S B571093 [(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester CAS No. 220365-46-8](/img/structure/B571093.png)
[(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(1S,2R)-1-(Phenylthiomethyl)-2-hydroxy-3-chloropropyl]carbamic acid benzyl ester, also known as this compound, is a useful research compound. Its molecular formula is C18H20ClNO3S and its molecular weight is 365.872. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Related Chemical Compounds and Applications
Although the specific compound you asked about wasn't directly found in the literature, related research on compounds with similar functional groups (e.g., carbamates, esters) suggests several potential applications in various fields such as:
Environmental Impact and Biodegradability : Studies on parabens, which are esters of para-hydroxybenzoic acid, explore their occurrence, fate, and behavior in aquatic environments. These compounds, due to their extensive use in consumer products, are considered emerging contaminants. Research suggests that despite treatments that eliminate them from wastewater, parabens persist in the environment, indicating the importance of understanding the environmental impact of similar esters (Haman et al., 2015).
Food Safety and Contamination : Phthalate esters, another related group, are chemicals of concern due to their wide use as plasticizers in food processing and packaging. Research on their sample preparation, analysis in food and food packaging, and their implications for human health highlights the importance of monitoring and controlling such compounds in consumables (Haji Harunarashid et al., 2017).
Toxicology and Health Effects : The study of fatty acid esters of 3-monochloropropanediol, a new group of processing-induced chemical toxicants, underlines the necessity to understand the toxicology and potential health effects of synthetic esters. These compounds are detected in food categories such as refined edible oils and are a concern for food safety (Gao et al., 2019).
Pharmacological Applications : The review on cinnamic acid derivatives as anticancer agents provides an example of how certain esters and their derivatives can be explored for medicinal research, including their synthesis and biological evaluation for anticancer research (De et al., 2011).
properties
IUPAC Name |
benzyl N-[(2S,3R)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCLVAZUQJPLTE-SJORKVTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CSC2=CC=CC=C2)[C@H](CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)






![3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid](/img/structure/B571025.png)
![[4-{4-[Bis(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-ylidene]propanedinitrile](/img/structure/B571028.png)
![1H-Benzo[d]imidazol-2(3H)-one O-methyl oxime](/img/structure/B571033.png)